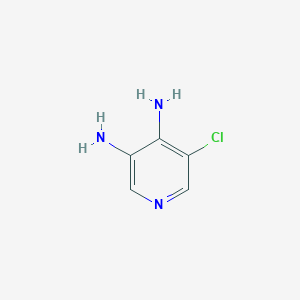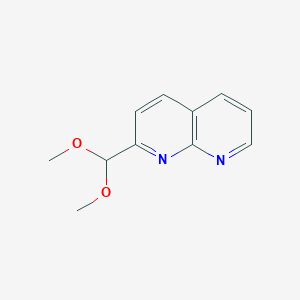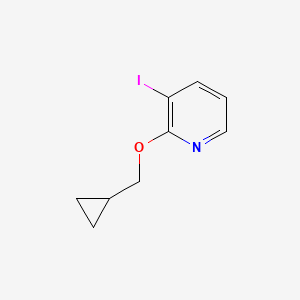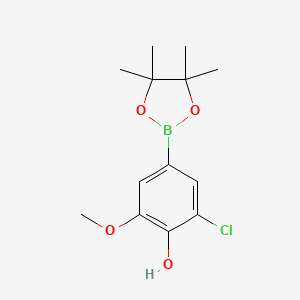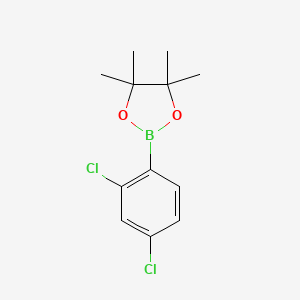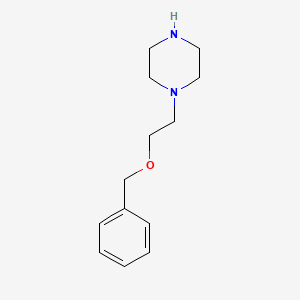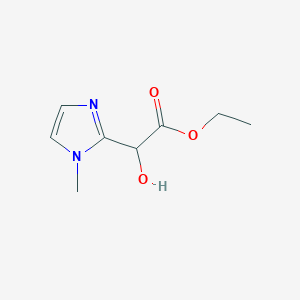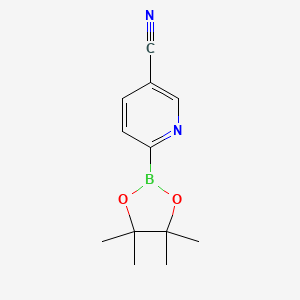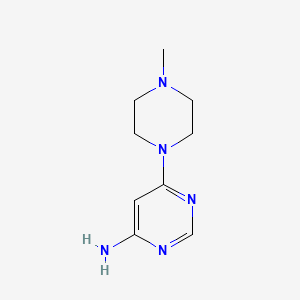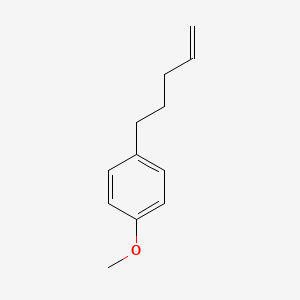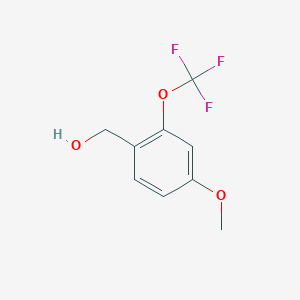
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” is an organic compound with the molecular formula C9H9F3O3 . It is a derivative of benzyl alcohol, with additional methoxy and trifluoromethoxy functional groups attached to the benzene ring .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds, such as “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol”, has been a topic of great interest due to their importance in pharmaceuticals and agrochemicals . A method for direct C-H trifluoromethoxylation of arenes and heteroarenes has been reported, which involves the use of trifluoromethoxide anion and is mediated by silver salts .Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring with a methoxy group (OCH3), a trifluoromethoxy group (OCF3), and a benzyl alcohol group (CH2OH) attached to it .Chemical Reactions Analysis
The trifluoromethoxylation reaction is one of the most important research hotspots in the field of organic chemistry . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals .Applications De Recherche Scientifique
Photocatalytic Oxidation
The compound and its derivatives (e.g., 4-methoxybenzyl alcohol, 4-(trifluoromethyl)benzyl alcohol) have been studied for photocatalytic oxidation into corresponding aldehydes using a titanium dioxide photocatalyst under O2 atmosphere. This process is effective under both UV-light and visible light irradiation (Higashimoto et al., 2009).
Protecting Group for Carboxylic Acids
4-Methoxy-α-methylbenzyl alcohol, a derivative, has been introduced as a new protecting group for carboxylic acids. The hydrolysis of corresponding esters was achieved using specific reagents, showing compatibility with various functional groups (Yoo, Kim Hye, & Kyu, 1990).
Electron-Withdrawing Properties
The trifluoromethoxy group in compounds like 4-(trifluoromethoxy)anisole demonstrates superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. This property significantly affects the reactivity of the compound in various chemical reactions (Castagnetti & Schlosser, 2002).
Root Differentiation in Plants
The root differentiating properties of various benzyl alcohols, including methoxy derivatives like 4-methoxybenzyl alcohol, have been investigated. These compounds were found to influence the rooting activity in bean cuttings, demonstrating potential applications in plant growth regulation (Vázquez, Rodriguez, & Torron, 1983).
Benzylation of Alcohols
The compound has been involved in the study of the benzylation of alcohols. For example, 2-benzyloxy-1-methylpyridinium triflate, a related compound, has been used to convert alcohols into benzyl ethers (Poon & Dudley, 2006).
Oxidation Reactions
Studies have shown that the oxidation of methoxy substituted benzyl phenyl sulfides, related to the compound of interest, can differentiate between various types of oxidants. This research highlights the reactivity of these compounds in oxidation reactions (Lai, Lepage, & Lee, 2002).
Safety And Hazards
“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Propriétés
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDKYNYQDSSHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590662 |
Source


|
| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
886502-52-9 |
Source


|
| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


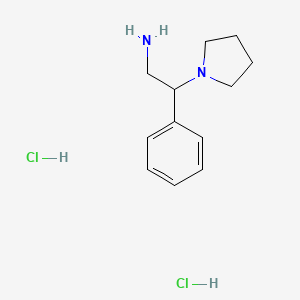
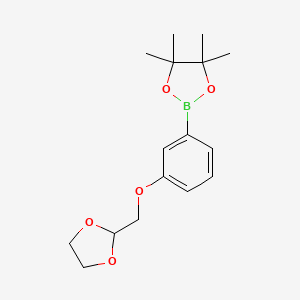
![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)
